molecular formula C7H13N3O B13607412 2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B13607412
M. Wt: 155.20 g/mol
InChI Key: CFQFLIRJTBVCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ammonia, followed by reduction. The reaction typically occurs under mild conditions, with the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of the pyrazole precursor, followed by the aforementioned reduction process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • 3,5-dimethyl-1H-pyrazole
  • 2-amino-2-methyl-1-propanol

Uniqueness

2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific structural features, which combine the properties of both the pyrazole ring and the amino alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-7(8,5-11)6-3-4-10(2)9-6/h3-4,11H,5,8H2,1-2H3

InChI Key

CFQFLIRJTBVCLI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NN(C=C1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.